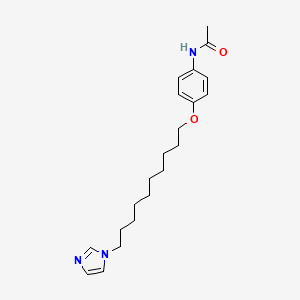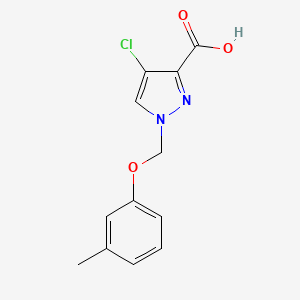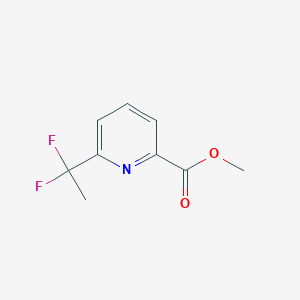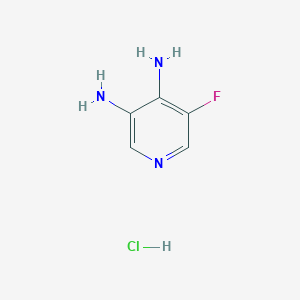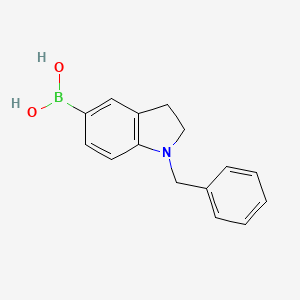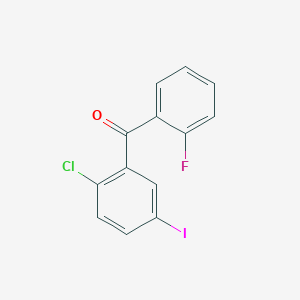
2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature . The Boc-protected amino acid can also be prepared using other bases like 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of flow microreactor systems has also been explored for the efficient and sustainable synthesis of Boc-protected compounds .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The Boc group is stable under mild oxidative conditions.
Reduction: The compound can be reduced to remove the Boc group under specific conditions.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: TFA in dichloromethane or HCl in methanol.
Major Products Formed
The major product formed from the deprotection of this compound is the free amine, which can then participate in further synthetic transformations .
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and other organic synthesis applications.
Biology: In the study of protein interactions and enzyme mechanisms.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and peptide-based drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with other molecules, facilitating various biochemical and synthetic processes .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-Butoxycarbonyl)ethanolamine: Used in the synthesis of various organic compounds.
C1-Substituted N-tert-butoxycarbonyl-5-syn-tert-butyl-2-azabicyclo[2.2.1]heptane: A compound with restricted conformational freedom used in the synthesis of β-amino acids.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are crucial .
Properties
Molecular Formula |
C14H27NO4 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
7-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid |
InChI |
InChI=1S/C14H27NO4/c1-10(2)8-6-7-9-11(12(16)17)15-13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,18)(H,16,17) |
InChI Key |
KVIXEOHAOBCZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



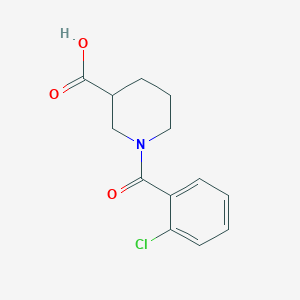
![(R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-7,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12943100.png)
![6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12943114.png)
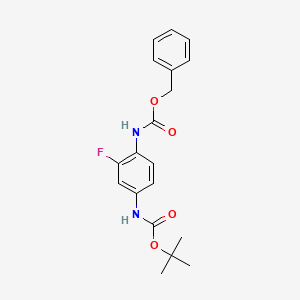
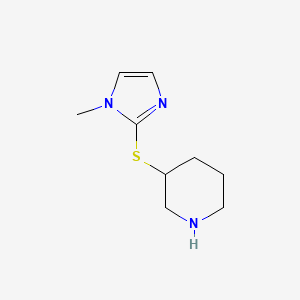

![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)
